Product packaging for 2-Carbamoylcyclopropane-1-carboxylic acid(Cat. No.:CAS No. 716362-29-7)

2-Carbamoylcyclopropane-1-carboxylic acid

Cat. No.: B2590337
CAS No.: 716362-29-7
M. Wt: 129.115
InChI Key: WYCFAOQMGVSOAG-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Frameworks in Chemical Sciences

The cyclopropane ring, being the smallest stable carbocycle, is characterized by significant ring strain. This inherent strain results in unique electronic properties and reactivity, making cyclopropane-containing molecules attractive building blocks in organic synthesis. The bonds within the cyclopropane ring have a higher p-character than typical C-C single bonds, leading to properties that are intermediate between those of alkanes and alkenes.

In the realm of medicinal chemistry, the incorporation of a cyclopropane moiety into a drug candidate can offer several advantages:

Metabolic Stability: The cyclopropane ring is often resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug molecules. scripps.edu

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can enhance its binding affinity and selectivity for a biological target. scripps.edu

Structural Novelty: The introduction of a cyclopropane unit can lead to novel chemical entities with unique three-dimensional shapes, providing a pathway to new intellectual property and potentially improved therapeutic outcomes.

These attributes have led to the inclusion of cyclopropane rings in a variety of approved drugs and biologically active natural products.

Overview of Carbamoyl (B1232498) Substituted Cyclopropane Carboxylic Acids in Research

Within the diverse family of cyclopropane derivatives, those bearing both a carbamoyl (-CONH2) and a carboxylic acid (-COOH) group have garnered considerable attention. The presence of these two functional groups, which can act as hydrogen bond donors and acceptors, makes these molecules particularly interesting for applications in drug design and as intermediates in the synthesis of more complex molecules.

Carbamoyl-substituted cyclopropane carboxylic acids are often investigated as rigid analogs of amino acids or other biologically important molecules. This structural mimicry allows them to interact with biological targets such as enzymes and receptors with high specificity. For instance, derivatives of this class have been explored as inhibitors of various enzymes, where the constrained cyclopropane backbone helps to orient the functional groups for optimal binding. nih.gov

Evolution of Research Interest in 2-Carbamoylcyclopropane-1-carboxylic Acid and Related Structures

The study of cyclopropane derivatives has a rich history, with the first synthesis of a cyclopropane derivative reported by William Henry Perkin in 1884. scripps.edu The anesthetic properties of cyclopropane itself were discovered in 1929, leading to its widespread use in medicine until the mid-20th century. acs.org

Research into more complex, functionalized cyclopropanes, including those with carboxylic acid and amide functionalities, has evolved significantly over the decades. Early synthetic methods were often challenging and low-yielding. However, the development of new synthetic strategies, such as the Simmons-Smith cyclopropanation and various catalytic methods, has made these compounds more accessible for study. nih.gov

In recent years, there has been a growing interest in the stereoselective synthesis of cyclopropane derivatives, including this compound. ethz.chdoi.org The biological activity of these molecules is often highly dependent on their stereochemistry (i.e., the cis or trans arrangement of the substituents on the cyclopropane ring). As a result, a significant amount of research has been dedicated to developing methods for the synthesis of specific stereoisomers.

The timeline below highlights key milestones in the evolution of cyclopropane research:

YearMilestone
1882 August Freund synthesizes cyclopropane. acs.org
1929 The anesthetic properties of cyclopropane are reported. acs.org
1958 The Simmons-Smith reaction for cyclopropanation is developed. scripps.edu
1966 The Corey–Chaykovsky reaction for the synthesis of cyclopropanes is introduced. ethz.ch
Recent Decades Focus on stereoselective synthesis and applications in medicinal chemistry. ethz.chdoi.orgresearchgate.net

The ongoing exploration of compounds like this compound and its analogs continues to be a vibrant area of chemical research, with potential applications in the development of new therapeutics and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO3 B2590337 2-Carbamoylcyclopropane-1-carboxylic acid CAS No. 716362-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-carbamoylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCFAOQMGVSOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Carbamoylcyclopropane 1 Carboxylic Acid and Its Analogs

Strategies for Cyclopropane (B1198618) Ring Construction

The formation of the strained three-membered cyclopropane ring is a key challenge in the synthesis of these compounds. Chemists have devised several approaches, primarily centered around [2+1] cycloaddition reactions and other alternative cyclopropanation methods.

[2+1] cycloaddition reactions, where a two-carbon unit (an alkene) reacts with a one-carbon unit (a carbene or carbenoid), are a powerful tool for constructing cyclopropane rings.

Transition Metal Catalysis: A prevalent method for the synthesis of cyclopropanecarboxylic acid derivatives involves the transition metal-catalyzed reaction of an alkene with a diazoacetate. wikipedia.org Rhodium (II) and Copper (I) complexes are commonly employed catalysts for these transformations. acs.orgnih.gov The reaction proceeds through the in-situ formation of a metal-carbene intermediate from the diazo compound, which then undergoes a concerted or stepwise addition to the alkene double bond. wikipedia.org The choice of catalyst and ligands can influence the stereoselectivity of the reaction, allowing for the synthesis of specific diastereomers. For instance, the use of chiral rhodium catalysts can lead to enantioselective cyclopropanation. wikipedia.org

A general scheme for this approach is as follows:

Scheme 1: Transition Metal-Catalyzed Cyclopropanation

CatalystAlkene SubstrateDiazo ReagentProductReference
Rh₂(OAc)₄StyreneEthyl diazoacetateEthyl 2-phenylcyclopropane-1-carboxylate acs.org
Cu(I)/chiral ligand1-OcteneMethyl diazoacetateMethyl 2-hexylcyclopropane-1-carboxylate nih.gov

Kulinkovich Reaction: The Kulinkovich reaction provides a route to 1-substituted cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org While this reaction does not directly yield a carboxylic acid, the resulting cyclopropanol (B106826) can be subsequently oxidized to the corresponding cyclopropanecarboxylic acid. The reaction involves the formation of a titanacyclopropane intermediate which then reacts with the ester. organic-chemistry.org A key feature of this reaction is the generation of a 1,2-dianion equivalent from a simple Grignard reagent. organicreactions.org Variants of this reaction have been developed for the synthesis of cyclopropylamines from amides and nitriles. acsgcipr.org

Scheme 2: The Kulinkovich Reaction

Ester SubstrateGrignard ReagentTitanium CatalystProduct (after oxidation)Reference
Methyl acetateEthylmagnesium bromideTi(Oi-Pr)₄1-Methylcyclopropane-1-carboxylic acid organic-chemistry.org
Ethyl benzoatePropylmagnesium chlorideClTi(Oi-Pr)₃1-Phenylcyclopropane-1-carboxylic acid wikipedia.org

Beyond traditional [2+1] cycloadditions, other innovative methods have emerged for the construction of functionalized cyclopropane rings.

Photoredox Catalysis: A recently developed approach utilizes visible-light photoredox catalysis to achieve a decarboxylative radical addition–polar cyclization cascade. nih.govbris.ac.ukresearchgate.net This method allows for the direct conversion of readily available carboxylic acids into structurally diverse cyclopropanes. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. nih.govbris.ac.uk The mechanism involves the generation of a radical from the carboxylic acid, which then adds to an electron-deficient alkene. A subsequent single-electron transfer and intramolecular alkylation form the cyclopropane ring. nih.gov This strategy has also been successfully applied to the cyclopropanation of allenes to furnish vinylcyclopropanes. rsc.org

Intramolecular Cyclopropanation: Intramolecular cyclopropanation reactions offer a regioselective route to bicyclic systems containing a cyclopropane ring. A common strategy involves the decomposition of a diazoacetate tethered to an alkene. rochester.edu This reaction is often catalyzed by transition metals, such as rhodium or copper, and proceeds via an intramolecular carbene insertion into the double bond. researchgate.net This method is particularly useful for constructing constrained cyclopropane systems and has been adapted for biocatalytic approaches using engineered enzymes to achieve high enantioselectivity. rochester.edu

Introduction of the Carbamoyl (B1232498) Moiety

Once the cyclopropanecarboxylic acid scaffold is in place, the next crucial step is the introduction of the carbamoyl group (-CONH₂). This is typically achieved through standard amide bond formation techniques.

The most common method for forming the carbamoyl group is through the coupling of a cyclopropanecarboxylic acid with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt. To facilitate this reaction, the carboxylic acid is usually activated in situ. hepatochem.com A wide variety of coupling reagents have been developed for this purpose. luxembourg-bio.com

Carbodiimide Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to promote amide bond formation. peptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. peptide.com To minimize side reactions and potential racemization at adjacent stereocenters, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comnih.gov

Phosphonium (B103445) and Aminium Reagents: Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and aminium salts (e.g., HATU). hepatochem.compeptide.com These reagents are known for their high efficiency and rapid reaction times, often leading to higher yields and purities of the desired amide with minimal side product formation. hepatochem.com

Coupling ReagentAdditiveAmine SourceGeneral YieldReference
EDCHOBtNH₄ClGood to Excellent nih.gov
DCCDMAPAmmoniaGood nih.gov
HATUDIPEAAmmoniaExcellent nih.gov
PyBOP-NH₄ClGood to Excellent peptide.com

An alternative strategy for introducing the carbamoyl group involves the partial hydrolysis of a nitrile precursor. If a synthetic route provides a 2-cyanocyclopropane-1-carboxylic acid or its ester, the nitrile group can be selectively hydrolyzed to the primary amide. This transformation can be achieved under either acidic or basic conditions, with careful control of reaction parameters such as temperature and reaction time to prevent over-hydrolysis to the carboxylic acid.

For instance, treatment of a cyanocyclopropane derivative with a mild acid or base in the presence of water can afford the corresponding carbamoylcyclopropane. The selectivity for the amide over the carboxylic acid is often dependent on the specific substrate and reaction conditions.

Direct amidation methods, which convert a carboxylic acid directly to an amide without the need for stoichiometric activating agents, represent a more atom-economical and environmentally friendly approach. mdpi.comtaylorfrancis.com

Thermal Amidation: The direct thermal condensation of a carboxylic acid and an amine is possible but typically requires high temperatures (>160 °C), which can be detrimental to complex molecules. mdpi.com

Catalytic Direct Amidation: Significant research has been focused on developing catalysts that facilitate direct amidation under milder conditions. encyclopedia.pub Boron-based catalysts have shown promise in promoting the dehydrative coupling of carboxylic acids and amines. encyclopedia.pub Additionally, certain silicon-based catalysts, such as triarylsilanols, have been reported to catalyze direct amidation. nih.gov These methods often work by activating the carboxylic acid in situ, allowing for the reaction to proceed under more gentle conditions. nih.govnih.gov

Introduction of the Carboxylic Acid Moiety

The incorporation of a carboxylic acid group is a critical step in the synthesis of the target molecule. Several established and modern chemical transformations can be employed to introduce this functionality onto a cyclopropane scaffold.

One of the most traditional and direct routes involves the hydrolysis of a cyclopropyl (B3062369) nitrile (cyanide) . This reaction is typically carried out under harsh conditions, such as heating with a strong acid (e.g., sulfuric acid) or a concentrated base (e.g., sodium hydroxide), followed by acidification. youtube.com The nitrile precursor can be formed through an intramolecular cyclization of a halo-nitrile compound. For example, γ-chlorobutyronitrile can be treated with a strong base like sodium hydroxide (B78521) to form cyclopropyl cyanide, which is then hydrolyzed to yield cyclopropanecarboxylic acid. youtube.com

Another powerful and versatile approach is the malonic ester synthesis . This method begins with a dialkyl malonate, such as diethyl malonate. The malonate is deprotonated with a base to form an enolate, which then reacts with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in a double alkylation sequence to form the cyclopropane ring. The resulting diethyl cyclopropane-1,1-dicarboxylate can then be hydrolyzed to the corresponding dicarboxylic acid. Gentle heating of this malonic acid derivative leads to decarboxylation, yielding the desired cyclopropanecarboxylic acid. youtube.com

Other methods for introducing the carboxylic acid group include the oxidation of a corresponding cyclopropyl aldehyde or primary alcohol . For instance, cyclopropanecarboxaldehyde (B31225) can be oxidized to cyclopropanecarboxylic acid using molecular oxygen at elevated temperatures. google.com Additionally, a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade has been developed, which uses readily available carboxylic acids as starting materials to generate functionalized cyclopropanes. nih.govnih.gov

Stereoselective Synthesis of 2-Carbamoylcyclopropane-1-carboxylic Acid Isomers

Achieving control over the three-dimensional arrangement of substituents on the cyclopropane ring is paramount, as the biological activity of stereoisomers can vary significantly. The synthesis of specific isomers (enantiomers and diastereomers) of this compound relies on advanced asymmetric synthesis techniques.

The chiral auxiliary approach is a robust strategy for inducing stereoselectivity. In this method, an enantiomerically pure molecule (the auxiliary) is temporarily attached to the substrate. This auxiliary directs the cyclopropanation reaction to occur preferentially on one face of the alkene, leading to the formation of one diastereomer over the other. After the key stereocenter(s) have been established, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net

A common strategy involves attaching a chiral auxiliary, such as an Evans' oxazolidinone, to an α,β-unsaturated carbonyl compound to form a chiral enoate. The subsequent cyclopropanation reaction is then directed by the steric hindrance of the auxiliary. For example, a three-step sequence involving an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol cleavage can be used for the asymmetric synthesis of enantiopure cyclopropane-carboxaldehydes, which are precursors to the corresponding carboxylic acids. rsc.orgrsc.org In this sequence, the stereocenter created in the initial aldol reaction temporarily directs the cyclopropanation before being removed. Amino acids have also been employed as chiral auxiliaries in palladium-catalyzed asymmetric cyclopropanation of cinnamoyl amides. researchgate.net

Asymmetric catalysis offers a more efficient and atom-economical alternative to stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition-metal catalysis is particularly prominent in this area, where chiral ligands coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of the reaction. dicp.ac.cnnih.gov

Catalytic systems based on rhodium, copper, and cobalt are highly effective for the asymmetric cyclopropanation of alkenes with diazo compounds. dicp.ac.cnnih.govscispace.com For example, cobalt(II) complexes of D2-symmetric chiral porphyrins have been shown to be effective catalysts for the cyclopropanation of various olefins with diazoacetates, affording cyclopropane products in high yields with excellent diastereo- and enantioselectivity. organic-chemistry.org Similarly, chiral-at-metal Rh(III) complexes have been successfully used in the asymmetric [2+1] cyclization of ylides with α,β-unsaturated compounds to produce 1,2,3-trisubstituted chiral cyclopropanes with high enantiomeric excess. acs.orgorganic-chemistry.org The choice of metal, the architecture of the chiral ligand, and the reaction conditions are all critical factors that determine the efficiency and selectivity of the catalytic process.

Table 1: Examples of Chiral Catalysts in Asymmetric Cyclopropanation
Catalyst SystemAlkene SubstrateCarbene PrecursorYield (%)Enantiomeric Excess (ee, %)
Λ-Rh(III) Complexα,β-Unsaturated 2-acyl imidazoleVinyl sulfoxonium ylide8997
Co(II)-PorphyrinStyreneα-CyanodiazoacetateHighHigh
Rh₂(S-TCPTTL)₄Styreneα-Nitro diazoacetophenone>9596
Chiral Copper Complex2,5-dimethyl-2,4-hexadienel-Menthyl diazoacetate-94 (for trans-isomer)

Data compiled from multiple sources for illustrative purposes. scispace.comorganic-chemistry.orgacs.orgacs.org

When a stereoselective synthesis is not feasible or when a racemic mixture is produced, chiral resolution provides a means to separate the enantiomers. The most common method is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent). libretexts.orglibretexts.org

The reaction produces a pair of diastereomeric salts: (R-acid)•(R-base) and (S-acid)•(R-base). Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization. pressbooks.pub One diastereomer will typically crystallize out of a suitable solvent, leaving the other in the mother liquor. After separation by filtration, the individual diastereomeric salts are treated with a strong acid to break the salt linkage, regenerating the enantiomerically pure carboxylic acids and recovering the chiral resolving agent. pressbooks.pub Commonly used chiral bases for resolving carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and quinidine, as well as synthetic amines such as (R)-1-phenylethanamine. wikipedia.orglibretexts.orgnih.gov This method has been successfully applied to resolve racemic cyclopropanecarboxylic acids. researchgate.net

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability and environmental responsibility. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. researchgate.netthieme-connect.de

Key green strategies in cyclopropanation include:

Use of Alternative Solvents: Replacing hazardous halogenated or dipolar aprotic solvents with more benign alternatives like water, ionic liquids, or conducting reactions under solvent-free conditions. thieme-connect.deacsgcipr.org Mechanochemical methods, such as ball-milling, enable solvent-free Simmons-Smith cyclopropanation reactions. rsc.org

Catalysis: Employing catalytic methods, especially those using earth-abundant metals, is preferred over stoichiometric reagents. Catalysis improves atom economy by reducing the amount of waste generated. Asymmetric catalysis is inherently green as it avoids the need for stoichiometric chiral auxiliaries. acsgcipr.org

Alternative Energy Sources: Utilizing energy sources like microwave irradiation, ultrasound, or visible-light photocatalysis can often reduce reaction times, improve yields, and allow for milder reaction conditions compared to conventional heating. researchgate.net Photocatalysis, in particular, has emerged as a powerful tool for radical-based cyclopropane synthesis under mild conditions. nih.gov

Waste Prevention: Designing synthetic routes to minimize the formation of byproducts. For instance, thermal decomposition of pyrazolines to form cyclopropanes produces only nitrogen gas (N₂) as a byproduct, which is environmentally harmless. wikipedia.org

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the desired product is a central goal in any synthetic process. The optimization of reaction conditions involves systematically varying parameters to find the ideal balance for a specific transformation. numberanalytics.com

For the synthesis of cyclopropanes, several factors critically influence the outcome:

Catalyst: The choice of metal and ligand in catalytic reactions dramatically affects yield and stereoselectivity. Catalyst loading is also optimized to be as low as possible without compromising reaction efficiency. numberanalytics.com

Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting reaction rates and selectivity.

Temperature: Temperature impacts the rate of reaction. While higher temperatures can increase speed, they may also lead to the formation of undesired byproducts or decomposition of sensitive reagents like diazo compounds. Asymmetric reactions are often run at low temperatures to enhance stereoselectivity.

Reagents and Substrates: The nature of the substituents on the alkene and the carbene precursor can have significant steric and electronic effects on the reaction's success. The slow addition of a reactive reagent, like a diazo compound, is a common technique to maintain a low concentration and suppress side reactions. nih.gov

A systematic study of these variables allows chemists to develop robust and high-yielding protocols for the synthesis of this compound and its analogs.

Table 2: Illustrative Optimization of a Catalytic Cyclopropanation Reaction
EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
15Dichloromethane257510:185
25Toluene258212:188
35Toluene09018:195
41 Toluene 0 88 18:1 95

This table represents a hypothetical optimization study based on typical trends observed in asymmetric catalysis literature.

Reactivity and Chemical Transformations of Carbamoylcyclopropane Carboxylic Acids

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in 2-Carbamoylcyclopropane-1-carboxylic acid is a primary site for various chemical modifications, including esterification, amidation, and decarboxylation.

Esterification Reactions

The conversion of the carboxylic acid to an ester is a fundamental transformation. While specific studies on the esterification of this compound are not extensively detailed in publicly available literature, the reaction can be expected to proceed under standard esterification conditions.

Common methods for esterification of carboxylic acids include:

Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

Reaction with Alkyl Halides: The carboxylate salt of the acid, formed by reaction with a base, can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ester. This method is particularly useful for preparing methyl and ethyl esters.

Diazomethane Esterification: While effective for the synthesis of methyl esters under mild conditions, the toxicity and explosive nature of diazomethane limit its application to small-scale laboratory syntheses.

A representative example of a related esterification can be found in the synthesis of cyclopropane (B1198618) carboxylic acid esters, where a cyclopropane carboxylic acid is reacted with an alcohol in the presence of a catalyst. For instance, the preparation of pyrethroid insecticides involves the esterification of substituted cyclopropane carboxylic acids.

Table 1: General Esterification Reactions of Carboxylic Acids

Reagent(s)CatalystProductGeneral Applicability
Alcohol (e.g., Methanol, Ethanol)Strong Acid (e.g., H₂SO₄)Alkyl EsterCommon for simple alcohols
Alkyl Halide (e.g., CH₃I)Base (to form carboxylate)Alkyl EsterGood for primary alkyl halides
Diazomethane (CH₂N₂)NoneMethyl EsterMild but hazardous

Amidation and Peptide Coupling Applications

The carboxylic acid functionality of this compound can react with amines to form new amide bonds. This reaction is of particular importance in the synthesis of peptides and other biologically active molecules. Direct reaction of a carboxylic acid and an amine is often inefficient due to the formation of an ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically employed to activate the carboxylic acid.

Common peptide coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Onium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its derivatives (e.g., PyBOP) are effective activating agents that lead to the formation of active esters, which then react with the amine.

Thionyl Chloride (SOCl₂): This reagent can convert the carboxylic acid to an acyl chloride, which is a highly reactive species that readily reacts with amines to form amides.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentBy-productKey Features
Dicyclohexylcarbodiimide (DCC)Dicyclohexylurea (DCU)Inexpensive, but DCU can be difficult to remove.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Water-soluble ureaBy-product is easily removed by aqueous workup.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)Hexamethylphosphoramide (HMPA)Highly efficient, but HMPA is a known carcinogen.
Thionyl Chloride (SOCl₂)SO₂, HClForms a highly reactive acyl chloride intermediate.

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide. The ease of decarboxylation of carboxylic acids depends on the stability of the carbanion formed upon loss of CO₂. wikipedia.org Generally, carboxylic acids with an electron-withdrawing group at the α- or β-position undergo decarboxylation more readily. wikipedia.org

For cyclopropane carboxylic acids, decarboxylation can be influenced by the strain of the three-membered ring. While simple carboxylic acids require high temperatures for decarboxylation, the presence of activating groups can facilitate this process under milder conditions. wikipedia.org Research on the decarboxylation of cyclopropane carboxylic acids has shown that the reaction can proceed through various mechanisms, including radical pathways. nih.gov

Specific studies on the decarboxylation of this compound are limited. However, the presence of the carbamoyl (B1232498) group, an electron-withdrawing group, might influence the stability of the transition state and the resulting carbanion, potentially affecting the conditions required for decarboxylation. Photoredox catalysis has emerged as a mild method for the decarboxylation of a broad range of carboxylic acids, including those with carbamoyl protecting groups, to generate functionalized cyclopropanes. nih.gov

Reactions Involving the Carbamoyl Functionality

The primary amide, or carbamoyl group, of this compound can also undergo a variety of chemical transformations.

Hydrolysis of the Amide Bond

The amide bond can be hydrolyzed to a carboxylic acid under both acidic and basic conditions, typically requiring heating. youtube.com

Acidic Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the amide is protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of the corresponding dicarboxylic acid (cyclopropane-1,2-dicarboxylic acid) and an ammonium salt.

Basic Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This results in the formation of the dicarboxylate salt, which upon acidification, yields cyclopropane-1,2-dicarboxylic acid and ammonia (B1221849).

The hydrolysis of cyclopropane carboxamides is a known transformation, and similar reactivity can be expected for this compound. google.com

Modifications and Derivatizations at the Amide Nitrogen

The nitrogen atom of the primary amide is nucleophilic and can react with various electrophiles, allowing for further derivatization of the molecule.

N-Alkylation: The amide nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction typically requires a base to deprotonate the amide nitrogen, increasing its nucleophilicity. N-alkylation of amides is a common method for introducing substituents on the nitrogen atom. mdpi.com

Reaction with Carbonyl Compounds: The amide can react with aldehydes and ketones to form N-acyliminium ions, which can then undergo further reactions.

Hofmann Rearrangement: In the presence of a strong oxidizing agent like bromine in a basic solution, primary amides can undergo the Hofmann rearrangement to form a primary amine with one less carbon atom. In the case of this compound, this would lead to the formation of 2-aminocyclopropane-1-carboxylic acid.

While specific examples of these derivatizations for this compound are not extensively documented, these are general reactions of primary amides that should be applicable to this molecule.

Transformations of the Cyclopropane Ring System

The high ring strain (approximately 27 kcal/mol) of the cyclopropane ring makes it susceptible to reactions that lead to ring cleavage, thereby releasing this strain energy. The presence of the electron-accepting carboxyl and carbamoyl groups polarizes the adjacent carbon-carbon bonds, making the ring more vulnerable to nucleophilic or electrophilic attack.

The ring-opening of donor-acceptor cyclopropanes like this compound can proceed through several mechanisms, depending on the reaction conditions. These reactions are typically initiated by heat, acid catalysis, or radical species.

Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of either the carboxylic acid or the amide can be protonated or coordinated. This enhances the electron-withdrawing nature of the substituent, further weakening the adjacent cyclopropane bonds. A nucleophile can then attack one of the methylene (B1212753) carbons of the ring in an SN2-like fashion, leading to ring cleavage. Alternatively, the process can proceed through the formation of a stabilized carbocationic intermediate, which is then trapped by a nucleophile.

Thermal Rearrangement: Under thermal conditions, cyclopropanes bearing carbonyl groups can undergo rearrangement. For instance, thermal treatment of related α-(carbonyl) cyclopropane carboxylic acids has been shown to yield 2-substituted-4,5-dihydrofurans. This transformation is proposed to proceed via an initial ring opening to form an enol intermediate, which then undergoes intramolecular cyclization and decarboxylation arkat-usa.org.

Radical Ring-Opening: The cyclopropane ring can also be opened via radical pathways. This typically involves the addition of a radical species to one of the electron-withdrawing groups or abstraction of a hydrogen atom, followed by β-scission of the strained ring to generate a more stable, open-chain radical intermediate libretexts.org.

The regioselectivity of the ring-opening is influenced by both electronic and steric factors, with cleavage often occurring at the most substituted or electronically activated bond.

ConditionInitiator/CatalystProposed MechanismPotential Products
AcidicBrønsted or Lewis Acids (e.g., H₂SO₄, TiCl₄)Electrophilic attack/protonation followed by nucleophilic ring-opening via a dipolar intermediate.Substituted glutaric acid derivatives (e.g., 2-carbamoyl-4-halopentanedioic acid with HX).
ThermalHeat (e.g., >120°C)Concerted or stepwise rearrangement via diradical or zwitterionic intermediates.Rearrangement products such as substituted 4,5-dihydrofurans after subsequent reaction/decarboxylation arkat-usa.org.
RadicalRadical Initiators (e.g., AIBN, DTBP)Radical addition followed by ring cleavage to form a stabilized alkyl radical.Open-chain derivatives resulting from trapping of the radical intermediate.

This compound exists as two geometric isomers: cis (where the carbamoyl and carboxylic acid groups are on the same face of the ring) and trans (where they are on opposite faces). The trans isomer is generally the more thermodynamically stable of the two due to minimized steric repulsion between the substituents.

The conversion of one isomer to another, known as epimerization or cis-trans isomerization, requires the cleavage of a carbon-carbon bond within the ring, which allows for rotation before the ring reforms. This process is typically not spontaneous and requires significant energy input or chemical catalysis.

Studies on related cyclopropanecarboxylic acids have shown that epimerization can be induced under specific conditions:

Thermal Isomerization: High temperatures can provide the necessary activation energy to homolytically cleave a C-C bond, forming a diradical intermediate that can undergo rotation and re-close to form a mixture of isomers, eventually favoring the more stable trans product.

Base-Catalyzed Epimerization: In the presence of a strong base, a proton alpha to one of the carbonyl groups can be abstracted to form an enolate. While enolate formation in cyclopropanes is less favorable than in acyclic systems, under forcing conditions (e.g., heating with potassium hydroxide), it can facilitate isomerization.

Acid-Catalyzed Isomerization: Strong acids can protonate a carbonyl group, which may facilitate ring opening to a carbocationic intermediate, allowing for rotation and subsequent ring closure to the thermodynamically favored isomer.

Separation of cis and trans isomers of other cyclopropane carboxylic acids has been achieved by exploiting differences in their physical properties, such as solubility, or by selective precipitation of their salts from an aqueous solution by careful pH adjustment google.comwmich.edu.

MethodTypical Reagents/ConditionsGeneral OutcomeReference Principle
Base-CatalyzedStrong base (e.g., KOH, NaOEt) in a high-boiling solvent, with heating.Equilibration of isomers, favoring the more stable trans form.Isomerization of methylcyclohexanecarboxylic acids cognitoedu.org.
Acid-CatalyzedStrong mineral acid (e.g., H₂SO₄) with heating.Equilibration to a mixture enriched in the trans isomer.Isomerization observed during esterification of related acids cognitoedu.org.
Differential PrecipitationAqueous solution of a salt (e.g., sodium salt), followed by careful addition of a weak acid (e.g., acetic acid).Separation of isomers based on differential pKa and solubility.Separation of isomeric cyclopropane carboxylic acids google.comwmich.edu.

Electrophilic and Nucleophilic Substitution Reactions of Aromatic Substituents

The parent compound, this compound, does not possess an aromatic ring. However, its derivatives, particularly those with an aryl group attached to the carbamoyl nitrogen (forming an N-aryl amide), are important substrates that can undergo aromatic substitution reactions. The reactivity of the aromatic ring in these derivatives is significantly influenced by the electronic properties of the attached N-acyl substituent.

In an N-aryl derivative, the substituent attached to the aromatic ring is an amide group, specifically a cyclopropylcarboxamide moiety (-NH-CO-R). This group acts as an ortho-, para- director in electrophilic aromatic substitution reactions.

The directing effect arises from the nitrogen atom's lone pair of electrons, which can be delocalized into the benzene ring through resonance. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making them more susceptible to attack by an electrophile chemistrytalk.orgucalgary.ca. This resonance stabilization of the intermediate carbocation (the sigma complex) is most effective when the electrophile adds to the ortho or para positions.

However, the adjacent electron-withdrawing carbonyl group also pulls electron density away from the nitrogen, which moderates the activating effect. Consequently, the -NH-CO-R group is a less powerful activator than an -NH₂ or -OH group but is more activating than a simple alkyl group. This moderation helps to prevent polysubstitution, which can be a problem with highly activated rings wikipedia.org. Steric hindrance from the bulky cyclopropyl (B3062369) group may lead to a preference for substitution at the less hindered para position over the ortho positions.

ReactionTypical ReagentsPredicted Major ProductsRole of the -NH-CO-R Group
NitrationHNO₃, H₂SO₄ortho-nitro and para-nitro isomers (para-favored)Ortho-, Para- Director, Moderate Activator
BrominationBr₂, FeBr₃ortho-bromo and para-bromo isomers (para-favored)Ortho-, Para- Director, Moderate Activator
Friedel-Crafts AcylationRCOCl, AlCl₃ortho-acyl and para-acyl isomers (para-favored)Ortho-, Para- Director, Moderate Activator

Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings like those in simple N-aryl amides. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to a good leaving group (typically a halide) chemistrysteps.comlibretexts.org.

Therefore, a derivative such as N-(4-fluoro-3-nitrophenyl)-2-carbamoylcyclopropane-1-carboxylic acid would be a suitable substrate for SNAr. In this case:

The nitro group is the strong EWG that makes the ring electrophilic and susceptible to attack by a nucleophile.

The fluorine atom serves as the leaving group.

The reaction proceeds via a two-step addition-elimination mechanism . A nucleophile (e.g., methoxide, CH₃O⁻) attacks the carbon bearing the fluorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, stabilizing the intermediate. In the second step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored libretexts.org.

The amide substituent (-NH-CO-R) itself is not an activating group for SNAr; its electronic influence is secondary to that of the required strong EWG.

Substrate RequirementExampleMechanismOutcome
Good Leaving Group (e.g., F, Cl)N-(4-Fluoro-3-nitrophenyl)-2-carbamoylcyclopropane-1-carboxylic acidAddition-Elimination (via Meisenheimer Complex)Replacement of the leaving group (F) by the incoming nucleophile (e.g., OCH₃).
Strong Electron-Withdrawing Group (e.g., NO₂) ortho or para to the leaving group

Mechanistic Studies of Biological Activities Non Human Therapeutic Contexts

Interaction with Molecular Targets: Enzymes and Receptors

The biological effects of 2-Carbamoylcyclopropane-1-carboxylic acid, like many structurally similar molecules, are rooted in its interactions at the molecular level. Its resemblance to endogenous molecules allows it to bind to specific enzymes and receptors, thereby modulating their activity.

Binding Affinity Assays

While specific binding affinity assays for this compound are not extensively detailed in publicly available literature, the evaluation of such interactions is a critical step in understanding its mechanism of action. Binding affinity assays are designed to measure the strength of the interaction between a ligand, such as the compound , and its molecular target, typically a protein receptor or enzyme. High-affinity binding suggests a strong and specific interaction, which is often a prerequisite for potent biological activity. For ACC analogs, the primary targets of interest are the key enzymes in the ethylene (B1197577) biosynthesis pathway.

Enzyme Inhibition Kinetics and Mechanisms

Research into cyclopropane (B1198618) carboxylic acid derivatives has established their role as inhibitors of ethylene biosynthesis. ffhdj.com While direct kinetic data for this compound is limited, studies on structurally related compounds provide significant insights. For example, compounds like cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) have been identified as structural analogs of ACC and proven inhibitors of the enzyme ACC oxidase (ACO). nih.gov

Enzyme inhibition can occur through several mechanisms, with competitive inhibition being common for structural analogs. libretexts.org In this model, the inhibitor molecule competes with the natural substrate (in this case, ACC) for the same active site on the enzyme. libretexts.orgsci-hub.se The effectiveness of such an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Studies on partially purified apple ACO have determined the Ki values for inhibitors like PCCA and CDA, confirming their inhibitory effect on the enzyme that catalyzes the final step in ethylene production. nih.gov It is plausible that this compound acts via a similar mechanism, interfering with the normal catalytic function of key biosynthetic enzymes.

Inhibition Data for ACC Oxidase by Related Cyclopropane Derivatives

Role in Plant Physiology Regulation

The primary significance of this compound in plant biology lies in its potential to regulate the synthesis of ethylene, a key hormone governing numerous developmental processes.

Modulation of Ethylene Biosynthesis Pathways

The plant hormone ethylene is synthesized via a well-defined pathway, starting from the amino acid methionine. ffhdj.com This pathway involves two critical, dedicated steps: the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS), and the subsequent oxidation of ACC to ethylene by ACC oxidase (ACO). researchgate.netfrontiersin.org The formation of ACC is generally considered the rate-limiting step in this process. nih.gov

Interaction with 1-Aminocyclopropane-1-carboxylic acid (ACC) Synthase (ACS) and ACC Oxidase (ACO)

The two central enzymes in ethylene biosynthesis, ACS and ACO, are the logical targets for regulatory molecules. nih.gov ACS is subject to complex regulation by various developmental and environmental signals. wikipedia.org While inhibitors of ACS do exist, such as aminoethoxyvinylglycine (AVG), many structural analogs of ACC are known to specifically target the final step in the pathway catalyzed by ACO. nih.govnih.gov

Studies have demonstrated that various cyclopropane carboxylic acid derivatives function as inhibitors of ACC oxidase. ffhdj.comnih.gov For instance, research on fruit discs from Lycopersicum esculentum (tomato) showed that compounds like CDA and PCCA have an inhibitory effect on wound-induced ethylene production by targeting ACO. nih.gov Given its structural similarity to ACC, it is hypothesized that this compound would also interact with one of these enzymes, with ACC oxidase being a highly probable target.

Influence on Plant Growth-Promoting Bacterial Activities

The rhizosphere, or the soil region directly surrounding plant roots, is a hub of microbial activity. ijcmas.com Among the diverse microorganisms present, Plant Growth-Promoting Rhizobacteria (PGPR) can confer significant benefits to plants. mdpi.com One of the key mechanisms by which some PGPR alleviate plant stress is through the production of the enzyme ACC deaminase. nih.gov

This enzyme breaks down ACC that is exuded by plant roots, particularly under stress conditions, into α-ketobutyrate and ammonia (B1221849). ijcmas.comnih.gov By metabolizing ACC, these bacteria lower the precursor pool available for ethylene synthesis, thereby reducing the levels of stress-induced ethylene that can inhibit root growth. nih.gov The introduction of an ACC analog such as this compound into the rhizosphere could potentially influence this complex plant-microbe interaction. However, specific studies detailing the influence of this particular compound on the ACC deaminase activity of PGPR have not been documented.

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
1-Aminocyclopropane-1-carboxylic acid ACC
S-adenosyl-L-methionine SAM
cyclopropane-1,1-dicarboxylic acid CDA
trans-2-phenylcyclopropane-1-carboxylic acid PCCA

Investigation of Antimicrobial Activities in vitro

Currently, there is a notable absence of published scientific literature detailing the in vitro antimicrobial activities of this compound. Extensive searches of scientific databases have not yielded any studies that specifically investigate the efficacy of this compound against bacteria, fungi, or other microorganisms. Consequently, its potential mechanisms of antimicrobial action, such as inhibition of cell wall synthesis, disruption of cell membranes, or interference with microbial metabolic pathways, remain entirely unexplored. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values, which are standard measures of antimicrobial potency, have not been determined for this compound against any microbial species.

Exploration of Cytotoxicity Mechanisms in Cell Lines

There is no available research on the cytotoxic effects of this compound in various cell lines. As a result, the mechanisms through which this compound might induce cell death are unknown. Key cytotoxic pathways, including the induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death), have not been investigated in relation to this compound. Furthermore, there is no data on its potential to cause cell cycle arrest at different phases or to induce DNA damage. The half-maximal inhibitory concentration (IC50) values, a critical measure of a compound's potency in inhibiting cell growth, have not been established for this compound in any cancer or non-cancerous cell lines.

Neuroprotective Mechanisms in Cellular Models

The potential neuroprotective properties of this compound have not been the subject of any published scientific inquiry. Cellular models of neurodegenerative diseases, such as those for Alzheimer's or Parkinson's disease, have not been utilized to assess the efficacy of this compound in protecting neurons from damage or death. Consequently, there is no information regarding its ability to mitigate oxidative stress, reduce neuroinflammation, or prevent excitotoxicity in neuronal cells. The molecular pathways that could be modulated by this compound to exert neuroprotective effects remain unknown.

Modulation of Inflammatory Pathways in vitro

Detailed in vitro studies on the modulation of inflammatory pathways by this compound are not present in the current scientific literature. There is no evidence to suggest that this compound has been tested for its ability to inhibit key pro-inflammatory enzymes, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). Furthermore, its impact on the production of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in immune cells has not been evaluated. The signaling pathways that are central to the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, have not been studied in the context of this specific compound.

Advanced Analytical Techniques for Research and Characterization

Spectroscopic Characterization Methodologies

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-Carbamoylcyclopropane-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the downfield region of 10-12 ppm. libretexts.orglibretexts.orgoregonstate.edu Protons on the carbon atoms adjacent to the carboxyl group are also deshielded and are expected to resonate in the 2-3 ppm range. libretexts.orglibretexts.org The protons of the cyclopropane (B1198618) ring would exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and typically appears in the range of 160-185 ppm. oregonstate.edupressbooks.publibretexts.orglibretexts.org The carbons of the cyclopropane ring would appear in the aliphatic region of the spectrum.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish long-range correlations between protons and carbons. princeton.edu This is particularly useful for confirming the connectivity between the cyclopropane ring, the carbamoyl (B1232498) group, and the carboxylic acid group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl Proton (-COOH) 10.0 - 13.0 -
Carboxyl Carbon (-COOH) - 170 - 185
Carbamoyl Carbon (-CONH₂) - ~175
Cyclopropane Protons 1.0 - 2.5 -
Cyclopropane Carbons 15 - 35 -

Note: These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is instrumental in confirming the presence of key functional groups in this compound. niscpr.res.in

The carboxylic acid group exhibits two characteristic absorptions:

A very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹, which is a result of hydrogen bonding. libretexts.orgpressbooks.puborgchemboulder.comspectroscopyonline.com

A strong C=O (carbonyl) stretching band, which for a saturated carboxylic acid dimer, typically appears around 1710 cm⁻¹. pressbooks.puborgchemboulder.com

The amide group (carbamoyl) also has distinct IR absorptions:

N-H stretching vibrations, which for a primary amide, typically appear as two bands in the region of 3170-3500 cm⁻¹.

A strong C=O stretching band (Amide I band) generally found between 1630 and 1680 cm⁻¹.

An N-H bending vibration (Amide II band) is also expected. libretexts.org

The C-H stretching vibrations of the cyclopropane ring are expected in the region of 3000-3100 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch (H-bonded) 2500 - 3300 (broad)
C=O Stretch (dimer) ~1710
C-O Stretch 1210 - 1320
Amide (Carbamoyl) N-H Stretch 3170 - 3500 (two bands)
C=O Stretch (Amide I) 1630 - 1680
Cyclopropane C-H Stretch 3000 - 3100

Note: The exact positions of these bands can be influenced by the physical state of the sample and intermolecular interactions.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecular ion. For carboxylic acids, common fragmentation patterns include the loss of water (M-18), the loss of the hydroxyl group (M-17), and the loss of the carboxyl group (M-45). libretexts.orgyoutube.comoregonstate.edu The presence of the carbamoyl group would also lead to characteristic fragmentation pathways. The McLafferty rearrangement is a common fragmentation mechanism for carboxylic acids with a gamma-hydrogen, which would not be a primary pathway for this specific compound. libretexts.orgyoutube.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of this compound. Due to the polar nature of the carboxylic acid and amide functional groups, reversed-phase HPLC is a suitable technique.

Method Development: A typical HPLC method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comgoogle.comsielc.com The pH of the mobile phase is a critical parameter to control the ionization of the carboxylic acid and achieve good peak shape and retention. Detection is commonly performed using a UV detector, as the carbonyl groups of the carboxylic acid and amide provide some UV absorbance, typically at low wavelengths (around 210 nm). sielc.com For compounds lacking a strong chromophore, derivatization can be employed to enhance detection. nih.govnih.govresearchgate.net

Method Validation: A validated HPLC method would demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring reliable and reproducible purity analysis.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid and amide groups. colostate.educhromatographyonline.com These characteristics can lead to poor peak shape and thermal decomposition in the GC inlet.

To overcome these limitations, derivatization is necessary to convert the non-volatile compound into a more volatile derivative. colostate.edu Common derivatization strategies for carboxylic acids include esterification to form, for example, methyl or ethyl esters. colostate.edu The amide group could also be derivatized. Once derivatized, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. rcsb.org This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is fundamental to understanding its chemical behavior and interactions.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic structure can be elucidated.

Table 2: Example Crystallographic Data for a Substituted Cyclopropane Carboxylic Acid Derivative rcsb.org

Parameter Value
Resolution 1.51 Å
Space Group PDB entry does not specify for the ligand alone
Unit Cell Dimensions Not specified for the ligand alone
R-Value Work 0.209

| R-Value Free | 0.234 |

This data is for a complex containing a derivative and is presented for illustrative purposes to show the nature of crystallographic data.

The determination of the crystal structure of this compound would provide definitive proof of its molecular connectivity, stereochemistry (if a single enantiomer is crystallized), and intermolecular interactions, such as hydrogen bonding, in the solid state. These interactions are crucial in determining the crystal packing and physical properties like melting point and solubility.

Microscopic Techniques for Morphological Analysis

Microscopic techniques are essential for characterizing the morphology of the solid form of this compound. The size, shape, and surface characteristics of particles can significantly influence bulk properties such as flowability, dissolution rate, and bioavailability in pharmaceutical applications. nih.govphiladelphia.edu.jo

Optical Microscopy can be used for a preliminary assessment of particle size and shape. usp.org When coupled with a polarizing filter, it can also be used to observe birefringence, a characteristic of crystalline materials. usp.org For a more detailed and higher-resolution analysis, electron microscopy techniques are employed.

Scanning Electron Microscopy (SEM) provides high-magnification images of the particle surface, revealing details about its topography, texture, and shape. philadelphia.edu.joresearchgate.net This technique is particularly useful for identifying the presence of different crystal habits, agglomerates, or amorphous content.

While specific microscopic images of this compound are not publicly available, the general approach to morphological analysis can be described. A sample of the powdered compound would be mounted on a stub and coated with a conductive material before being imaged in the SEM. The resulting micrographs would provide qualitative and quantitative information about the particle morphology.

Table 3: Parameters typically determined from Microscopic Morphological Analysis

Parameter Description Technique(s)
Particle Size Distribution The range and frequency of different particle sizes in a sample. Optical Microscopy, SEM
Particle Shape Description of the particle form, e.g., crystalline, irregular, spherical, acicular. Optical Microscopy, SEM
Aspect Ratio The ratio of the longest to the shortest dimension of a particle. Image Analysis of Micrographs
Surface Texture The smoothness or roughness of the particle surface. SEM

| Agglomeration | The extent to which primary particles are clustered together. | Optical Microscopy, SEM |

The morphological characteristics, in conjunction with data from other analytical techniques, provide a comprehensive understanding of the solid-state properties of this compound, which is vital for its development and application.

Computational Chemistry Approaches in Cyclopropane Carboxylic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is crucial for understanding the binding mode of cyclopropane (B1198618) carboxylic acid derivatives at a molecular level. By simulating the interaction between the ligand and the target's active site, researchers can identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for biological activity. nih.govsamipubco.com

The process involves placing the ligand in various conformations and orientations within the binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov For instance, docking studies on various carboxylic acid derivatives have successfully elucidated their binding modes with targets like cyclooxygenase (COX) enzymes and P-glycoprotein. researchgate.netnih.gov These simulations can reveal why certain derivatives of 2-Carbamoylcyclopropane-1-carboxylic acid might show higher affinity and selectivity for a specific target over others, thereby guiding the design of new analogues with improved therapeutic profiles. nih.gov The reliability of a docking procedure is often validated by "redocking" a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) value, typically below 2 Å, from the experimental structure. nih.gov

Table 1: Representative Molecular Docking Studies of Carboxylic Acid Derivatives
Compound ClassProtein TargetKey FindingsReference
2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivativesP-glycoprotein (6C0V)Identified significant binding affinities via hydrophobic and hydrogen bond interactions. Compound 17 showed the highest binding energy of -9.22 kcal/mol. nih.gov
Thiazolo[3,2-a]pyridine derivativesα-amylase (4W93)Compounds exhibited robust binding scores and strong affinities, effectively targeting essential amino acid residues in the active site. nih.gov
2-phenylcyclopropane carboxylic acidsO-acetylserine sulfhydrylaseStructure-activity relationships were refined, with several compounds maintaining nanomolar binding affinity. nih.gov
Camptothecin-based pro-drugs (esters)Human Carboxylesterase 2 (HCE2)Docking and MD simulations showed that while pro-drugs can bind, they do not adopt a pose well-suited for hydrolysis. mdpi.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com For cyclopropane carboxylic acids, DFT can elucidate the intricate relationship between molecular structure and chemical behavior. These calculations can determine various molecular properties, such as optimized geometries, bond lengths, bond angles, and the distribution of electron density. researchgate.net

DFT studies have been used to analyze the internal rotations around the C-C bond linking the cyclopropane ring to the carboxylic acid group, revealing the conformational preferences of the molecule. researchgate.net Furthermore, these methods are instrumental in studying reaction mechanisms, such as the cyclopropanation of alkenes, by calculating the energy barriers of different reaction pathways. acs.org The reactivity of the carboxylic acid group itself is influenced by the electron-withdrawing or -donating nature of its substituents. studymind.co.ukmsu.edukhanacademy.org By calculating properties like electrostatic potential and frontier molecular orbitals (HOMO/LUMO), DFT can predict the most likely sites for nucleophilic or electrophilic attack, offering insights into the chemical reactivity of this compound. researchgate.net

Table 2: Applications of DFT in Cyclopropane Carboxylic Acid Research
Study FocusMethodologyKey Parameters CalculatedInsights Gained
Internal Rotation of Cyclopropanecarboxylic AcidDFT B3LYPPotential energy curves, bond lengths, bond angles, torsion angles.Determined stable conformers and rotational energy barriers, explained by conjugative interactions of the cyclopropane Walsh orbitals. researchgate.net
Mechanism of CyclopropanationDFTActivation free energy, transition state geometries.Clarified the catalytic mechanism and origin of diastereoselectivity in B(C6F5)3-catalyzed cyclopropanation reactions. acs.org
Conformational Equilibrium of Carboxylic AcidsDFT (and MD)Relative energetic stabilities, torsional potentials.Assessed the relative stability of syn and anti conformations of the carboxyl group. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the target protein over time. escholarship.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This is particularly important for understanding the conformational landscape of flexible molecules like this compound and its derivatives. scispace.comdalalinstitute.com

MD simulations are used to assess the stability of a ligand-protein complex predicted by docking. nih.gov By simulating the complex in a solvated environment at a finite temperature, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. mdpi.com These simulations are also critical for conformational analysis of the cyclopropane ring and its substituents, which can adopt various puckered or envelope conformations to relieve ring strain. maricopa.edulibretexts.org Studies on simple carboxylic acids have shown that the solvent environment can significantly influence the conformational equilibrium (e.g., between syn and anti rotamers of the carboxyl group), a factor that MD simulations can effectively capture. nih.gov

Table 3: Use of MD Simulations in Carboxylic Acid and Cyclopropane Research
System StudiedSimulation GoalKey ObservationsReference
Cyclopropenones in waterInvestigate photodynamicsRevealed ultrafast asynchronous reaction mechanisms and the influence of the explicit aqueous environment. nih.gov
Acetic Acid in waterAssess conformational equilibriumShowed that while the syn conformation is preferred, the anti state can be significantly populated in aqueous solution due to stabilizing solvent interactions. nih.gov
2-aryl-quinoline-4-carboxylic acid derivatives with Leishmania NMTEvaluate binding stabilityDemonstrated stable binding of docked compounds and revealed conformational relaxation of the enzyme that enhanced ligand affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

The QSAR process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties, and molecular shape. Statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms like k-nearest neighbors (KNN) and gradient boosting, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov QSAR studies have been applied to various classes of compounds, including cyclopropane derivatives, to guide the optimization of lead compounds. nih.gov A successful QSAR model not only predicts activity but can also provide insights into which molecular features are most important for the desired biological effect. nih.gov

Table 4: Key Components of a QSAR Study
ComponentDescriptionExample from Carboxylic Acid Derivative Studies
Training Set A series of molecules with known chemical structures and experimentally measured biological activities.A series of 18 quinoline derivatives with inhibitory activity against P-glycoprotein. nih.gov
Molecular Descriptors Numerical values that characterize the properties of a molecule (e.g., 2D, 3D, physicochemical).Descriptors quantifying molecular size, shape, electronegativity, and lipophilicity.
Statistical Model An algorithm (e.g., linear regression, machine learning) that creates a mathematical equation linking descriptors to activity.Gradient boosting (CatBoost) model developed using 2D and 3D descriptors. nih.gov
Model Validation Statistical assessment of the model's predictive power using metrics like the coefficient of determination (R2) and root mean squared error (RMSE).A model achieved an R2 of 95% and an RMSE of 0.283, indicating high predictive quality. nih.gov

In Silico Screening and Virtual Library Generation

In silico or virtual screening is a computational approach used in the early stages of drug discovery to search large libraries of chemical structures and identify those that are most likely to bind to a drug target. nih.gov This process is often coupled with the generation of virtual libraries, which are large, computationally-created collections of molecules based on a common scaffold, such as this compound.

Virtual libraries can be generated by computationally combining a set of core structures (scaffolds) with a variety of functional groups or side chains (R-groups). drugdesign.orgsemanticscholar.org This allows for the exploration of a vast chemical space. nih.gov The resulting library can then be screened using methods like molecular docking or pharmacophore modeling. drugdesign.orgsemanticscholar.org For example, a library of cyclopropane derivatives could be docked against the active site of a target enzyme to prioritize compounds with the highest predicted binding affinities for synthesis and experimental testing. nih.govnih.gov This approach significantly accelerates the discovery of novel hit compounds by focusing laboratory resources on molecules with a higher probability of success. researchgate.net

Table 5: Workflow for Virtual Library Generation and Screening
StepDescriptionApplication Example
1. Scaffold Selection A core molecular structure is chosen as the basis for the library.Selecting the chiral cyclopropane ketone scaffold. nih.gov
2. Library Enumeration The scaffold is computationally combined with a diverse set of chemical building blocks to generate a large virtual library of derivatives.A virtual library of 33,480 triclosan analogues was created for screening against PfENR. semanticscholar.org
3. Property Filtering Compounds are filtered based on physicochemical properties (e.g., Lipinski's rule of five) to remove molecules with poor drug-like characteristics.A proprietary library of 9,448 amines was reduced to 4,439 compounds after filtering for pharmacokinetic reasons. drugdesign.org
4. Virtual Screening The filtered library is screened against a biological target using methods like molecular docking or pharmacophore matching.Docking a library of diaminopyrimidines against the DHFR enzyme using the FlexX program. drugdesign.org
5. Hit Prioritization Top-scoring compounds are selected for synthesis and experimental validation.Compounds with the best binding scores against a target are identified as potential leads.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing 2-Carbamoylcyclopropane-1-carboxylic acid and its stereoisomers. Current synthetic strategies can be resource-intensive, and a shift towards sustainable chemistry is essential. Key areas of focus will include:

Biocatalysis: The use of enzymes or whole-cell systems could offer highly selective and efficient routes to specific enantiomers of the target molecule under mild reaction conditions. This approach minimizes waste and energy consumption compared to traditional chemical methods.

Flow Chemistry: Continuous flow synthesis can offer significant advantages over batch processing, including improved safety, better reaction control, higher yields, and easier scalability. Developing a continuous flow process for the key cyclopropanation and functional group manipulation steps would be a significant advancement.

Renewable Feedstocks: Research into synthetic pathways that utilize starting materials derived from renewable resources instead of petrochemicals is a critical aspect of green chemistry. Identifying bio-based precursors that can be efficiently converted to the cyclopropane (B1198618) scaffold is a long-term goal.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of sustainable synthesis. Future routes will be evaluated based on their atom economy, aiming to reduce the formation of byproducts.

Synthetic Strategy Potential Advantages Research Focus
BiocatalysisHigh stereoselectivity, mild conditions, reduced waste.Discovery and engineering of novel enzymes (e.g., cyclopropanases, hydrolases).
Flow ChemistryEnhanced safety, scalability, process control, and yield.Development of stable catalysts and optimization of reactor conditions.
Renewable FeedstocksReduced carbon footprint, sustainability.Identifying and converting bio-based platform chemicals into key intermediates.
High Atom EconomyMinimized waste, increased efficiency.Designing catalytic cycles and tandem reactions that avoid stoichiometric reagents.

Exploration of Undiscovered Biological Activities and Molecular Targets (Non-Human)

While the applications of this compound in human therapeutics are outside the scope of this discussion, its potential biological activities in non-human systems are vast and underexplored. The rigid cyclopropane structure can orient the carbamoyl (B1232498) and carboxylic acid groups in specific spatial arrangements, making it an ideal candidate for interacting with biological macromolecules in various organisms.

Future research should focus on screening the compound and its simple derivatives against a wide array of non-human targets:

Antimicrobial Activity: The compound could be tested for inhibitory effects against bacterial or fungal pathogens relevant to agriculture or environmental science. For example, related molecules like 2-heptylcyclopropane-1-carboxylic acid have shown efficacy in dispersing and inhibiting bacterial biofilms.

Plant Biology: As a structural analog of 1-Aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene (B1197577), this compound could potentially modulate plant growth and stress responses. nih.gov Investigating its interaction with ACC synthase, ACC oxidase, or other components of plant signaling pathways could reveal novel plant growth regulating properties. nih.gov

Enzyme Inhibition: The compound could serve as a scaffold for designing inhibitors of enzymes in pests or pathogens. The carboxylic acid and amide groups can act as hydrogen bond donors and acceptors, potentially interacting with active sites of enzymes like proteases, hydrolases, or metabolic enzymes.

Potential Area Organism/System Possible Molecular Target Research Goal
AntibacterialPlant or soil bacteriaBiofilm formation pathways, metabolic enzymes.Identify novel antibacterial agents for agricultural use.
AntifungalCrop-related fungiCell wall synthesis, sterol biosynthesis (e.g., CYP51). nih.govDevelop new fungicides. chemicalbook.comontosight.ai
Plant Growth RegulationVarious plant speciesEthylene biosynthesis pathway (e.g., ACC oxidase). nih.govDiscover compounds that modulate plant development or stress tolerance.
InsecticidalAgricultural pestsNervous system targets (e.g., ion channels), acetylcholinesterase. ontosight.aiontosight.aiExplore new mechanisms of insect control.

Advanced Derivatization for Enhanced Specificity and Potency in Agrochemicals

The cyclopropanecarboxylic acid scaffold is a cornerstone of a major class of insecticides known as pyrethroids. nih.gov These compounds are esters of a substituted cyclopropanecarboxylic acid. nih.gov This precedent strongly suggests that this compound is a promising starting point for developing new agrochemicals. ketonepharma.com

Future research will involve systematic derivatization of the parent molecule to enhance its activity, selectivity, and environmental profile. Key strategies include:

Esterification and Amidation: Converting the carboxylic acid to a diverse library of esters and the primary amide to various secondary or tertiary amides can dramatically alter the compound's lipophilicity, target binding, and metabolic stability. This approach is fundamental to discovering potent insecticidal, fungicidal, or herbicidal agents. ontosight.aiontosight.ainyxxb.cn

Bioisosteric Replacement: Replacing the carboxylic acid or amide groups with other functional groups that have similar physicochemical properties (bioisosteres) can lead to improved potency or pharmacokinetic properties. For example, the carboxylic acid could be replaced with a tetrazole, or the amide with other functionalities.

Stereoselective Synthesis: The biological activity of chiral cyclopropane derivatives is often highly dependent on their stereochemistry. Developing synthetic methods to selectively produce each of the four possible stereoisomers of a derivatized compound will be crucial for identifying the most active and specific agent while minimizing off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and offer powerful tools to accelerate the discovery and development of novel compounds based on the this compound scaffold.

Predictive Modeling: ML models can be trained on existing chemical data to predict the biological activities (e.g., insecticidal potency) and physicochemical properties of virtual derivatives before they are synthesized. This in silico screening allows researchers to prioritize the most promising candidates, saving significant time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on the cyclopropane scaffold that are optimized for specific properties, such as high affinity for a particular molecular target and good synthetic accessibility.

Retrosynthetic Analysis: AI-powered tools can analyze a target derivative and propose the most efficient and viable synthetic pathways. ontosight.ai This assists chemists in planning and executing complex syntheses by drawing on vast reaction databases. ontosight.ai

Automated Synthesis: The integration of AI-driven synthesis planning with robotic lab platforms enables the automated synthesis and testing of compound libraries, dramatically accelerating the design-make-test-analyze cycle in agrochemical discovery.

AI/ML Application Description Impact on Research
Predictive QSAR/QSPRModels that correlate chemical structure with activity/properties.Prioritization of synthetic targets, reducing unnecessary experiments.
Generative ModelsAlgorithms that create novel molecular structures with desired features.Exploration of new chemical space and design of optimized lead compounds.
Computer-Aided Synthesis Planning (CASP)Software that suggests synthetic routes for a target molecule. ontosight.aiFaster and more efficient development of synthetic strategies.
Automated PlatformsRobotic systems that perform chemical reactions based on AI-generated protocols.High-throughput synthesis and screening of derivative libraries.

Expanding Analytical Methodologies for Complex Matrices and Real-Time Monitoring

As new applications for this compound and its derivatives are explored, particularly in agriculture and environmental science, the need for advanced analytical methods will become critical. Future research in this area will focus on:

High-Sensitivity Detection: Developing methods, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify the compound and its key metabolites at very low concentrations (parts per billion or trillion) in complex environmental samples like soil, water, and plant tissues.

Real-Time Monitoring: The use of techniques like Direct Analysis in Real Time (DART) mass spectrometry could enable rapid, on-site screening of samples without extensive preparation. This would be invaluable for monitoring environmental fate or ensuring quality control.

Chiral Separation: Since the biological activity is likely stereospecific, developing robust analytical methods capable of separating and quantifying the individual enantiomers and diastereomers of the compound and its derivatives will be essential for both efficacy and environmental impact studies.

Matrix Effect Mitigation: A significant challenge in analyzing compounds in complex samples is the "matrix effect," where other components in the sample interfere with the analysis. Research into advanced sample preparation techniques and analytical internal standards will be necessary to ensure accurate and reliable quantification.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-carbamoylcyclopropane-1-carboxylic acid, and what are their key reaction conditions?

  • Methodology : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing strategies. For example, cyclopropane rings can be formed using vinyl carbamates under palladium catalysis . Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to minimize side reactions like ring-opening or decarboxylation. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How does the cyclopropane ring influence the compound’s stability under varying pH and temperature conditions?

  • Methodology : Stability assays should be conducted in buffered solutions (pH 2–12) at 25–80°C. Monitor degradation via HPLC or LC-MS over 24–72 hours. Cyclopropane rings are strain-sensitive; acidic conditions may promote ring-opening, while neutral/basic conditions favor carbamoyl group hydrolysis . Thermodynamic data (e.g., ΔG° of decomposition) from analogs like cyclopropanecarboxylic acid suggest similar instability trends .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use 1H NMR^1 \text{H NMR} to resolve cyclopropane proton splitting patterns (e.g., geminal coupling constants J510HzJ \approx 5–10 \, \text{Hz}). IR spectroscopy identifies carboxylic acid (1700–1750 cm1^{-1}) and carbamoyl (1640–1680 cm1^{-1}) functional groups. X-ray crystallography provides definitive confirmation of stereochemistry and ring geometry .

Advanced Research Questions

Q. How do steric and electronic effects of the carbamoyl group modulate reactivity in enzyme inhibition studies?

  • Methodology : Compare inhibition kinetics (e.g., KiK_i, IC50_{50}) of this compound with analogs (e.g., ACC, a plant ethylene precursor ). Molecular docking simulations (e.g., AutoDock Vina) can predict binding interactions with enzymes like ACC deaminase. Experimental validation via site-directed mutagenesis identifies critical residues for carbamoyl group recognition .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Cross-validate assays using standardized protocols (e.g., OECD guidelines). For example, discrepancies in cytotoxicity (IC50_{50}) may arise from cell line variability or impurity profiles. Purity checks via HPLC (>95%) and batch-to-batch reproducibility tests are essential. Meta-analyses of published data can identify confounding variables like solvent effects .

Q. How can computational modeling predict the compound’s behavior in novel reaction environments?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as cyclopropane ring-opening under nucleophilic attack. Solvent effects are incorporated via polarizable continuum models (PCM). Compare predicted activation energies (EaE_a) with experimental kinetic data to refine accuracy .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodology : Optimize asymmetric catalysis (e.g., chiral ligands in palladium complexes) to preserve enantiomeric excess (ee >98%). Monitor scalability using process analytical technology (PAT) for real-time feedback. Steric hindrance from the carbamoyl group may require tailored catalysts or low-temperature conditions to avoid racemization .

Methodological Notes

  • Data Reproducibility : Document experimental conditions meticulously (e.g., solvent grades, humidity) to enable replication .
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential irritancy of cyclopropane derivatives .
  • Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly in pharmacological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.